![molecular formula C18H17N5O3S B2680851 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251696-51-1](/img/structure/B2680851.png)

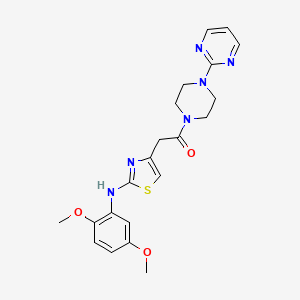

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

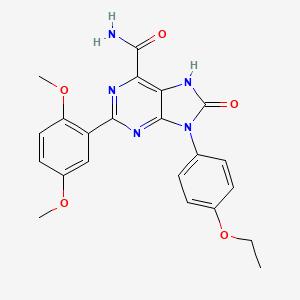

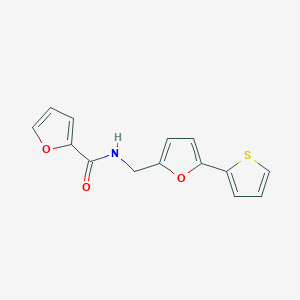

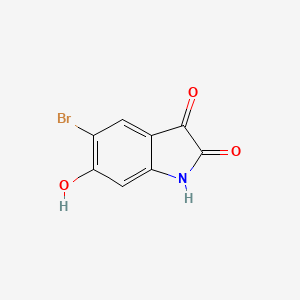

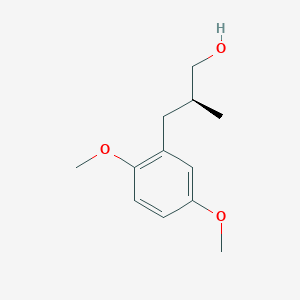

This compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, an imidazole ring, and a pyridazine ring, all of which are common structures in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole group, the imidazole ring, and the pyridazine ring. These groups could potentially be formed through reactions such as nucleophilic substitution, ring closure, or condensation .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxole group, for example, is a fused ring system that can participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring is a common motif in biological molecules and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Scientific Research Applications

Pharmacological Research and Drug Design

PI3K/mTOR Inhibition for Cancer Therapy : Analogous compounds have been investigated for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key targets in cancer therapy. Improvements in metabolic stability and in vitro potency suggest their relevance in designing cancer therapeutics (Stec et al., 2011).

ACAT-1 Inhibition for Cardiovascular Diseases : Research on structurally similar compounds led to the discovery of a clinical candidate for inhibiting acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target for atherosclerosis and cardiovascular diseases. The enhancement in oral absorption and aqueous solubility of these compounds signifies their potential in drug development (Shibuya et al., 2018).

Antimicrobial and Antifungal Applications

- Antibacterial and Antifungal Activities : Derivatives of benzimidazole, a core structure often found in these types of compounds, have shown significant antibacterial and antifungal activities. This highlights their utility in addressing drug-resistant infections and the development of new antimicrobials (Gullapelli et al., 2014).

Antioxidant Properties

- Antioxidants for Industrial and Pharmacological Use : Certain benzimidazole derivatives have been studied for their antioxidant properties, which could be beneficial in pharmaceutical formulations to protect against oxidative stress or in industrial applications to enhance the stability of products (Basta et al., 2017).

Molecular Docking and Computational Studies

- Computational Drug Discovery : Theoretical investigations and molecular docking studies of compounds with similar frameworks have been utilized to predict their binding affinity towards various biological targets, aiding in the design of molecules with enhanced therapeutic potential. Such studies are crucial for understanding the molecular basis of drug action and for the rational design of novel therapeutics (Fahim et al., 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-12-8-23(10-20-12)16-4-5-18(22-21-16)27-9-17(24)19-7-13-2-3-14-15(6-13)26-11-25-14/h2-6,8,10H,7,9,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPPTGPLPXNDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)

![4-[2-(2-Chlorophenoxy)ethyl]morpholine](/img/structure/B2680770.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)

![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)

![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2680778.png)

![(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B2680779.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2680785.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680787.png)